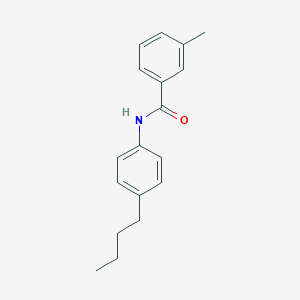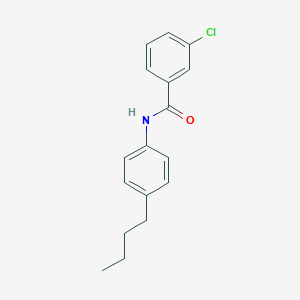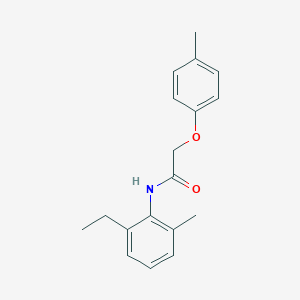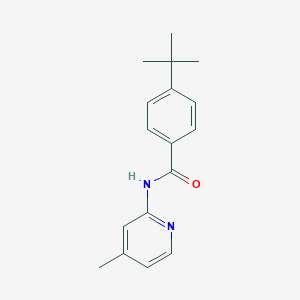
4-tert-butyl-N-(4-methylpyridin-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-N-(4-methylpyridin-2-yl)benzamide, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of mitochondrial complex I, which makes it a valuable tool for studying the role of this complex in various biological processes.
Wissenschaftliche Forschungsanwendungen
4-tert-butyl-N-(4-methylpyridin-2-yl)benzamide has been widely used in scientific research to study the role of mitochondrial complex I in various biological processes. It has been shown to induce Parkinson's disease-like symptoms in primates, making it a valuable tool for studying the pathogenesis of Parkinson's disease. 4-tert-butyl-N-(4-methylpyridin-2-yl)benzamide has also been used to study the role of mitochondrial dysfunction in other neurological disorders, such as Alzheimer's disease and Huntington's disease.
Wirkmechanismus
4-tert-butyl-N-(4-methylpyridin-2-yl)benzamide is a potent inhibitor of mitochondrial complex I, which is an essential component of the electron transport chain in mitochondria. By inhibiting complex I, 4-tert-butyl-N-(4-methylpyridin-2-yl)benzamide disrupts the production of ATP, which leads to mitochondrial dysfunction and cell death. This mechanism of action makes 4-tert-butyl-N-(4-methylpyridin-2-yl)benzamide a valuable tool for studying the role of mitochondrial dysfunction in various biological processes.
Biochemical and Physiological Effects
4-tert-butyl-N-(4-methylpyridin-2-yl)benzamide has been shown to induce Parkinson's disease-like symptoms in primates, including bradykinesia, rigidity, and tremors. It has also been shown to cause mitochondrial dysfunction and oxidative stress, which can lead to cell death. These biochemical and physiological effects make 4-tert-butyl-N-(4-methylpyridin-2-yl)benzamide a valuable tool for studying the pathogenesis of Parkinson's disease and other neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-tert-butyl-N-(4-methylpyridin-2-yl)benzamide in lab experiments is its potency as an inhibitor of mitochondrial complex I. This makes it a valuable tool for studying the role of mitochondrial dysfunction in various biological processes. However, one limitation of using 4-tert-butyl-N-(4-methylpyridin-2-yl)benzamide is its potential toxicity, which can make it difficult to use in certain experiments. Additionally, the effects of 4-tert-butyl-N-(4-methylpyridin-2-yl)benzamide on different cell types and tissues may vary, which can complicate its use in some experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 4-tert-butyl-N-(4-methylpyridin-2-yl)benzamide. One area of interest is the role of mitochondrial dysfunction in aging and age-related diseases. 4-tert-butyl-N-(4-methylpyridin-2-yl)benzamide could be used to study the effects of mitochondrial dysfunction on the aging process and the development of age-related diseases. Another potential direction for research is the development of new drugs that target mitochondrial complex I, based on the mechanism of action of 4-tert-butyl-N-(4-methylpyridin-2-yl)benzamide. Finally, 4-tert-butyl-N-(4-methylpyridin-2-yl)benzamide could be used to study the effects of environmental toxins on mitochondrial function, which could have important implications for public health.
Synthesemethoden
The synthesis of 4-tert-butyl-N-(4-methylpyridin-2-yl)benzamide involves the reaction of 4-methylpyridine-2-carboxylic acid with tert-butyl isocyanide and 4-chlorobenzoyl chloride. The resulting product is then purified using column chromatography to obtain pure 4-tert-butyl-N-(4-methylpyridin-2-yl)benzamide. This synthesis method has been optimized to yield high purity and high yield of 4-tert-butyl-N-(4-methylpyridin-2-yl)benzamide, making it a reliable method for producing this compound for scientific research.
Eigenschaften
Molekularformel |
C17H20N2O |
|---|---|
Molekulargewicht |
268.35 g/mol |
IUPAC-Name |
4-tert-butyl-N-(4-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C17H20N2O/c1-12-9-10-18-15(11-12)19-16(20)13-5-7-14(8-6-13)17(2,3)4/h5-11H,1-4H3,(H,18,19,20) |
InChI-Schlüssel |
MVBSHMREVYXGRH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Kanonische SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



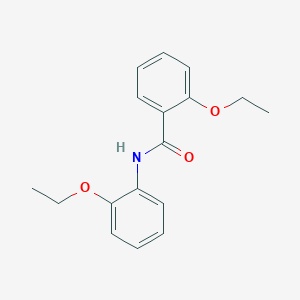

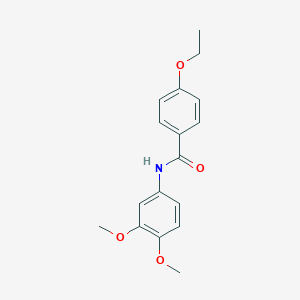
![N-[4-(dimethylamino)phenyl]-4-methoxybenzamide](/img/structure/B291774.png)

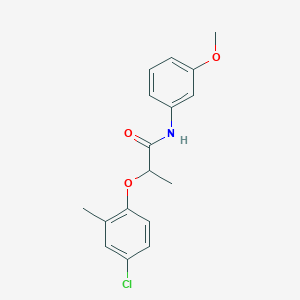
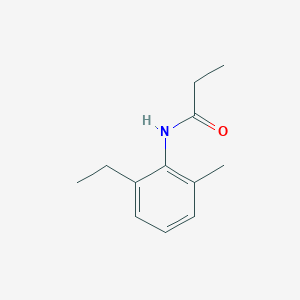
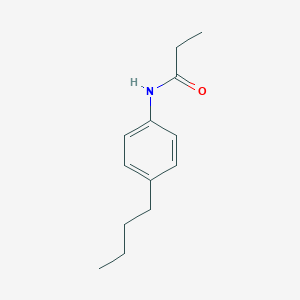
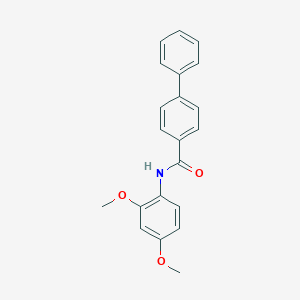
![N-(2-ethyl-6-methylphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291785.png)
